molecular formula C18H16Cl2O5 B11127649 Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate

Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate

Cat. No.: B11127649
M. Wt: 383.2 g/mol
InChI Key: NHCQILGFEHPEGV-UHFFFAOYSA-N
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Description

Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate is an organic compound with a complex structure that includes a furan ring substituted with a dichlorophenyl group and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate typically involves the condensation of diethyl malonate with a furan derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a carbon-carbon double bond between the furan ring and the malonate ester, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbon-carbon double bond can be reduced to form the corresponding dihydro derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and dichlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}propanedioate
  • Diethyl {[5-(2-chlorophenyl)furan-2-yl]methylidene}propanedioate

Uniqueness

Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. The presence of two chlorine atoms in the 2 and 5 positions of the phenyl ring can enhance its electron-withdrawing properties, affecting its overall chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16Cl2O5

Molecular Weight

383.2 g/mol

IUPAC Name

diethyl 2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]propanedioate

InChI

InChI=1S/C18H16Cl2O5/c1-3-23-17(21)14(18(22)24-4-2)10-12-6-8-16(25-12)13-9-11(19)5-7-15(13)20/h5-10H,3-4H2,1-2H3

InChI Key

NHCQILGFEHPEGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)OCC

Origin of Product

United States

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